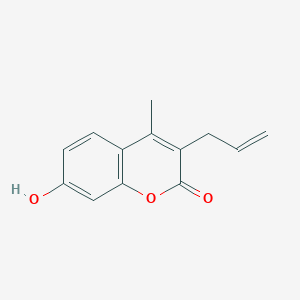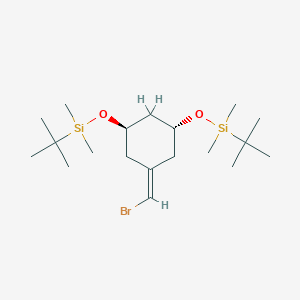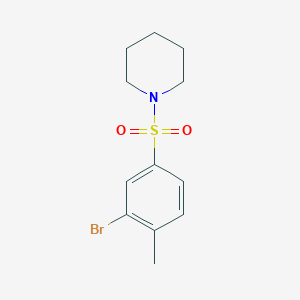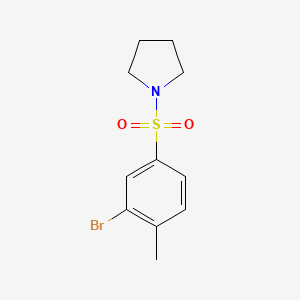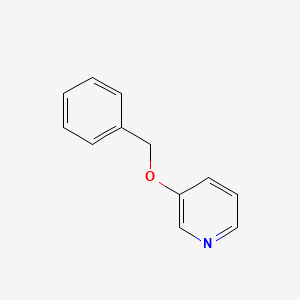
3-ベンジルオキシピリジン
概要
説明
3-Benzyloxypyridine is an organic compound with the molecular formula C12H11NO It is a derivative of pyridine, where a benzyl group is attached to the oxygen atom at the third position of the pyridine ring
科学的研究の応用
3-Benzyloxypyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
作用機序
Target of Action
The primary targets of 3-Benzyloxypyridine are Leukotriene A-4 hydrolase and Mitogen-activated protein kinase 14 . These proteins play crucial roles in various cellular processes, including inflammation and cell growth.
Biochemical Pathways
3-Benzyloxypyridine affects several biochemical pathways. It is known to undergo Schiff base condensation reactions, resulting in products that behave as flexible and multidentate bioactive ligands . These ligands can exhibit physiological effects similar to pyridoxal-amino acid systems, which are important in numerous metabolic reactions .
Pharmacokinetics
The compound’s spectral characteristics have been studied in different solvents and ph conditions, suggesting that its bioavailability may be influenced by these factors .
Result of Action
It is known that the compound can inhibit the activity of its target proteins, potentially affecting cellular processes such as inflammation and cell growth .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Benzyloxypyridine. For example, the compound’s spectral characteristics and binding affinity can be affected by the polarity and pH of the solvent . Additionally, the compound’s stability and reactivity may be influenced by temperature and other environmental conditions .
生化学分析
Biochemical Properties
3-Benzyloxypyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to form inclusion complexes with β-cyclodextrin, which can alter its solubility and stability . Additionally, 3-Benzyloxypyridine can participate in proton transfer interactions, which are crucial in many biochemical processes . The compound’s ability to interact with different biomolecules makes it a versatile tool in biochemical research.
Cellular Effects
The effects of 3-Benzyloxypyridine on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 3-Benzyloxypyridine can form complexes with β-cyclodextrin, which can impact its cellular uptake and distribution . Furthermore, the compound’s interactions with various cellular components can lead to changes in gene expression and metabolic activity, highlighting its potential as a modulator of cellular functions.
Molecular Mechanism
At the molecular level, 3-Benzyloxypyridine exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound’s interaction with β-cyclodextrin suggests that it can form stable inclusion complexes, which can modulate its activity and function . Additionally, 3-Benzyloxypyridine’s ability to participate in proton transfer interactions further underscores its role in biochemical processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Benzyloxypyridine can change over time. The compound’s stability and degradation are influenced by factors such as pH and solvent polarity . Studies have shown that 3-Benzyloxypyridine forms different inclusion complexes with β-cyclodextrin at varying pH levels, which can affect its long-term stability and activity . These temporal changes are crucial for understanding the compound’s behavior in biochemical experiments.
Dosage Effects in Animal Models
The effects of 3-Benzyloxypyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and enhancing cellular functions. At higher doses, 3-Benzyloxypyridine can exhibit toxic or adverse effects, which are important considerations for its potential therapeutic applications . Understanding the dosage-dependent effects of 3-Benzyloxypyridine is essential for its safe and effective use in research and medicine.
Metabolic Pathways
3-Benzyloxypyridine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . The compound’s participation in these pathways can influence metabolic flux and metabolite levels, highlighting its role in cellular metabolism. Additionally, 3-Benzyloxypyridine’s interactions with specific enzymes can modulate its activity and function within these pathways .
Transport and Distribution
The transport and distribution of 3-Benzyloxypyridine within cells and tissues are mediated by specific transporters and binding proteins. The compound’s ability to form inclusion complexes with β-cyclodextrin can affect its localization and accumulation within cells . Understanding the transport mechanisms of 3-Benzyloxypyridine is crucial for elucidating its cellular and tissue-specific effects.
Subcellular Localization
3-Benzyloxypyridine’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects
準備方法
Synthetic Routes and Reaction Conditions: 3-Benzyloxypyridine can be synthesized through several methods. One common approach involves the reaction of 3-hydroxypyridine with benzyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis of 3-benzyloxypyridine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound.
化学反応の分析
Types of Reactions: 3-Benzyloxypyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it to 3-benzyloxypiperidine.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: 3-Benzyloxypiperidine.
Substitution: Various substituted pyridines depending on the nucleophile used.
類似化合物との比較
- 2-Benzyloxypyridine
- 4-Benzyloxypyridine
- 3-Benzyloxyaniline
Comparison: 3-Benzyloxypyridine is unique due to the position of the benzyl group on the pyridine ring. This positional difference can significantly influence its chemical reactivity and biological activity compared to its isomers, such as 2-benzyloxypyridine and 4-benzyloxypyridine. Additionally, the presence of the benzyl group can enhance its lipophilicity, making it more suitable for certain applications in medicinal chemistry.
特性
IUPAC Name |
3-phenylmethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-2-5-11(6-3-1)10-14-12-7-4-8-13-9-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWFWIZOFFLRKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80434107 | |
| Record name | 3-Benzyloxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76509-17-6 | |
| Record name | 3-Benzyloxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 3-Benzyloxypyridine?
A1: 3-Benzyloxypyridine has the molecular formula C12H11NO and a molecular weight of 185.22 g/mol. While specific spectroscopic data is not comprehensively detailed across the provided papers, several mention characterization using techniques like 1H NMR, 13C NMR, IR, and mass spectrometry. [, , , ] For detailed spectroscopic data, refer to individual publications.
Q2: How is 3-Benzyloxypyridine synthesized?
A2: A common synthetic route involves reacting 2-chloro-3-hydroxypyridine with benzyl bromide in acetone to yield 2-chloro-3-benzyloxypyridine. This intermediate then reacts with thiourea in anhydrous ethanol to produce 2-mercapto-3-benzyloxypyridine. [] Another approach uses 2-amino-3-hydroxypyridine reacting with benzyl chloride to obtain 2-amino-3-benzyloxypyridine. []
Q3: What are the known applications of 3-Benzyloxypyridine in organic synthesis?
A3: 3-Benzyloxypyridine serves as a versatile building block in organic synthesis. For example, it acts as a starting material for the synthesis of 4-alkyl-3-pyridinols via a multi-step process involving Grignard addition and subsequent aromatization and debenzylation reactions. [, ] It is also a crucial intermediate in the synthesis of Paliperidone, an atypical antipsychotic drug. []
Q4: Can you elaborate on the Structure-Activity Relationship (SAR) of 3-Benzyloxypyridine derivatives?
A4: Research focusing on p38α MAP kinase inhibitors highlights the SAR of 3-Benzyloxypyridine derivatives. Modification of the benzyloxy group and the 2-amino substituent significantly impacts the inhibitory potency and selectivity towards p38α. [] For instance, introducing a 2-amino group increases potency compared to the unsubstituted pyridine. []
Q5: How does 3-Benzyloxypyridine interact with its target, p38α MAP kinase, and what are the downstream effects?
A5: Studies using 2-amino-3-benzyloxypyridine as a starting point reveal its binding mode within the ATP-binding site of p38α MAP kinase. [] This interaction inhibits the kinase activity of p38α, a key enzyme involved in inflammatory responses. [] Although the exact downstream effects are not extensively detailed in these papers, inhibiting p38α is known to modulate the production of pro-inflammatory cytokines.
Q6: Has 3-Benzyloxypyridine been investigated for its potential as a ligand in metal complexes?
A6: Yes, 3-Benzyloxypyridine and its derivatives, particularly those containing a 2-amino group, are used to synthesize Schiff base ligands. These ligands readily form complexes with various metal ions, including Cu(II), Co(III), Ni(II), and VO(IV). [, ] These complexes demonstrate interesting properties and are studied for their potential antimicrobial, DNA-binding, and BSA-interaction abilities. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
